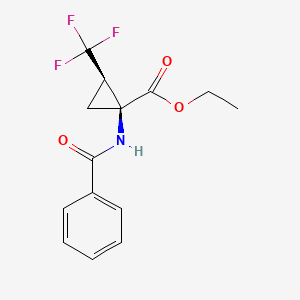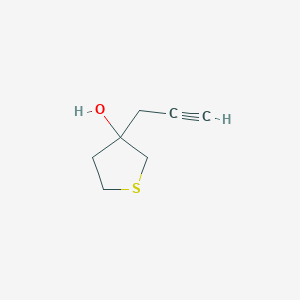
3-(Prop-2-yn-1-yl)thiolan-3-ol
Overview
Description
Scientific Research Applications
Supramolecular Assembly
- Molecular Assembly Study : The compound has been studied in the context of supramolecular assembly, particularly in the solid state. The research focused on the intermolecular interactions and hydrogen-bonding patterns established by alkynes like 3-(Prop-2-yn-1-yl)thiolan-3-ol in the solid state. This has implications for the understanding of molecular complexity and the formation of larger ring systems or chains (Braga et al., 1997).
Biological Systems
- Latent Inhibitors in Alcohol Dehydrogenase : It has been found to act as a latent inhibitor in the study of horse liver alcohol dehydrogenase. The compound undergoes oxidation catalyzed by the enzyme, which demonstrates its potential for studying enzyme-catalyzed reactions (Macinnes et al., 1981).
- Fluorescent Probe for Biological Imaging : A study created a fluorescent probe based on 3-(Prop-2-yn-1-yl)thiolan-3-ol derivatives for detecting thiols like cysteine. This probe has potential applications in biological imaging, including in vivo imaging in HepG2 cells, zebrafish, and Arabidopsis thaliana (Chao et al., 2019).
Catalysis and Chemical Synthesis
- Catalytic Activity in Organic Synthesis : Research has shown its use in catalytic activities, such as in the isomerization of prop-2-yn-1-ols into α,β-unsaturated aldehydes. This highlights its role in facilitating complex chemical transformations (Picquet et al., 1997).
Materials Science
- Hyperbranched Polymers : The compound has been utilized in the production of hyperbranched polymers with high degrees of branching and low dispersity values. This is significant for materials science, especially in the context of developing new polymeric materials with specific properties (Cook et al., 2016).
Pharmaceuticals and Therapeutics
- Potential Bioactive Agent : It has been studied for its properties as a potential bioactive agent. This involves investigating its molecular structure and characteristics like hyperpolarizability and charge transfer within the molecule, which are relevant for pharmaceutical applications (Sebastian et al., 2014).
Enzyme Studies
- Enzymatic Transformations : The compound has been a subject of study in enzymatic transformations, particularly in the context of lipase-catalyzed reactions. This is important for understanding enzyme mechanisms and for applications in bioorganic chemistry (Borowiecki & Dranka, 2019).
properties
IUPAC Name |
3-prop-2-ynylthiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-2-3-7(8)4-5-9-6-7/h1,8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSSLTXRTNOMHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCSC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prop-2-yn-1-yl)thiolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



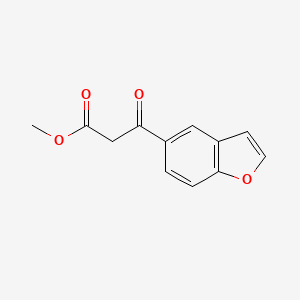
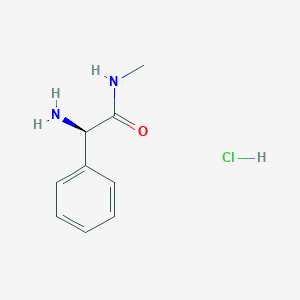
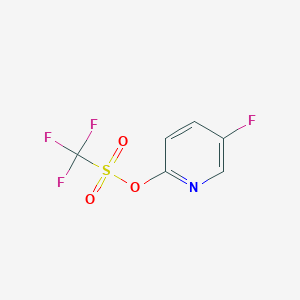
![3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate](/img/structure/B1445559.png)
![Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate](/img/structure/B1445565.png)
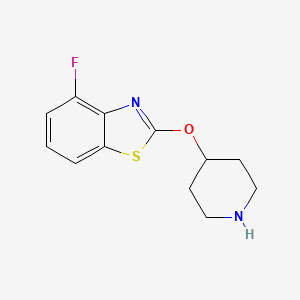
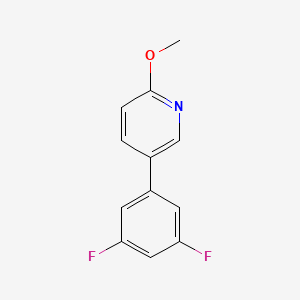
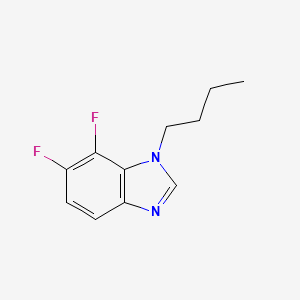
![4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1445573.png)
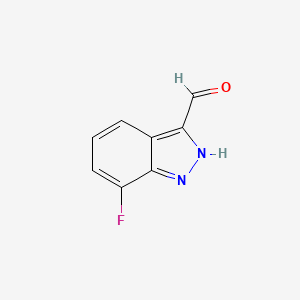
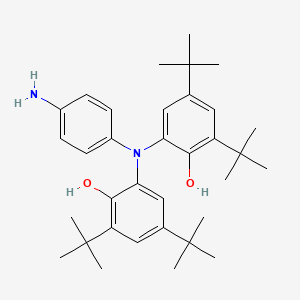
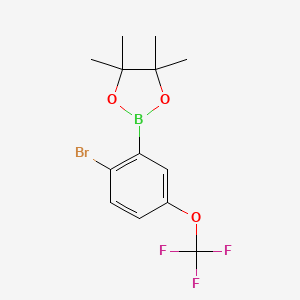
![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B1445577.png)
